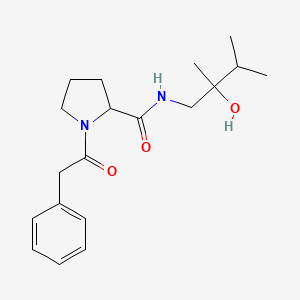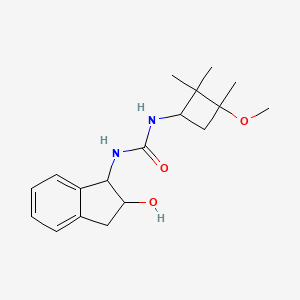![molecular formula C20H22N2O3 B6640480 N-[4-[4-[hydroxy(phenyl)methyl]piperidine-1-carbonyl]phenyl]formamide](/img/structure/B6640480.png)
N-[4-[4-[hydroxy(phenyl)methyl]piperidine-1-carbonyl]phenyl]formamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-[4-[hydroxy(phenyl)methyl]piperidine-1-carbonyl]phenyl]formamide, also known as HPPH, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. HPPH is a formamide derivative that exhibits unique biochemical and physiological effects, making it a promising candidate for drug development.
Mécanisme D'action
The mechanism of action of N-[4-[4-[hydroxy(phenyl)methyl]piperidine-1-carbonyl]phenyl]formamide involves its ability to modulate various signaling pathways and enzymes in the body. It has been found to inhibit the activity of acetylcholinesterase, an enzyme that is responsible for the breakdown of acetylcholine, a neurotransmitter involved in learning and memory. N-[4-[4-[hydroxy(phenyl)methyl]piperidine-1-carbonyl]phenyl]formamide also activates the Nrf2-ARE pathway, which is involved in the regulation of cellular antioxidant defense mechanisms.
Biochemical and Physiological Effects
N-[4-[4-[hydroxy(phenyl)methyl]piperidine-1-carbonyl]phenyl]formamide has been found to exhibit various biochemical and physiological effects, including the inhibition of lipid peroxidation, the reduction of oxidative stress, and the enhancement of mitochondrial function. It has also been found to improve cognitive function and memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-[4-[4-[hydroxy(phenyl)methyl]piperidine-1-carbonyl]phenyl]formamide in lab experiments is its ability to exhibit potent antioxidant and neuroprotective properties. However, one of the limitations of using N-[4-[4-[hydroxy(phenyl)methyl]piperidine-1-carbonyl]phenyl]formamide is its relatively low solubility in water, which may affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the research and development of N-[4-[4-[hydroxy(phenyl)methyl]piperidine-1-carbonyl]phenyl]formamide. One potential application is its use as a therapeutic agent for the treatment of Alzheimer's disease, as it has been found to improve cognitive function and memory in animal models. Another potential application is its use as a neuroprotective agent in the treatment of Parkinson's disease, as it has been found to exhibit antioxidant and anti-inflammatory properties. Further research is needed to fully understand the potential therapeutic applications of N-[4-[4-[hydroxy(phenyl)methyl]piperidine-1-carbonyl]phenyl]formamide and to optimize its efficacy and bioavailability.
Méthodes De Synthèse
The synthesis of N-[4-[4-[hydroxy(phenyl)methyl]piperidine-1-carbonyl]phenyl]formamide involves the reaction of piperidine-4-carboxylic acid with benzyl alcohol and 4-nitrophenyl chloroformate to form N-[4-[4-(benzyloxycarbonyl)piperidin-1-yl]phenyl]-4-nitrobenzamide. This intermediate compound is then reduced using hydrogen gas and palladium on carbon catalyst to yield N-[4-[4-[hydroxy(phenyl)methyl]piperidine-1-carbonyl]phenyl]formamide.
Applications De Recherche Scientifique
N-[4-[4-[hydroxy(phenyl)methyl]piperidine-1-carbonyl]phenyl]formamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been found to exhibit antioxidant, anti-inflammatory, and neuroprotective properties, making it a promising candidate for drug development.
Propriétés
IUPAC Name |
N-[4-[4-[hydroxy(phenyl)methyl]piperidine-1-carbonyl]phenyl]formamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c23-14-21-18-8-6-17(7-9-18)20(25)22-12-10-16(11-13-22)19(24)15-4-2-1-3-5-15/h1-9,14,16,19,24H,10-13H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQUAJYRJAOLNHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(C2=CC=CC=C2)O)C(=O)C3=CC=C(C=C3)NC=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-[4-[hydroxy(phenyl)methyl]piperidine-1-carbonyl]phenyl]formamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(furan-2-yl)-2-hydroxypropyl]quinoline-4-carboxamide](/img/structure/B6640404.png)
![N-[2-(furan-2-yl)-2-hydroxypropyl]-1H-indazole-7-carboxamide](/img/structure/B6640410.png)
![3-amino-N-[2-(furan-2-yl)-2-hydroxypropyl]pyrazine-2-carboxamide](/img/structure/B6640414.png)
![N-[2-(furan-2-yl)-2-hydroxypropyl]-2-oxo-1H-quinoline-4-carboxamide](/img/structure/B6640422.png)
![3-[[(4-Hydroxycyclohexyl)-[(5-methyl-1,3-oxazol-2-yl)methyl]amino]methyl]phenol](/img/structure/B6640432.png)

![1-[(3-Fluoro-4-imidazol-1-ylphenyl)methyl]-3-[(3-hydroxycyclohexyl)methyl]urea](/img/structure/B6640440.png)
![N-[1-(2-chlorophenyl)piperidin-3-yl]-3-hydroxypiperidine-1-carboxamide](/img/structure/B6640443.png)
![1-[1-(2-Chlorophenyl)piperidin-3-yl]-3-(4-hydroxy-3-methylbutan-2-yl)urea](/img/structure/B6640450.png)
![1-[(3-Hydroxycyclohexyl)methyl]-3-[(2-imidazol-1-ylpyridin-4-yl)methyl]urea](/img/structure/B6640454.png)
![4-(hydroxymethyl)-N-[3-(4-methoxyphenyl)butyl]piperidine-1-carboxamide](/img/structure/B6640462.png)

![N-[[1-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]piperidin-4-yl]methyl]-2-(1-hydroxycyclopentyl)acetamide](/img/structure/B6640477.png)
![2-[5-(hydroxymethyl)-1-methylimidazol-2-yl]sulfanyl-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B6640485.png)